molecular formula C8H15NO2 B2868490 1-Tert-butyl-4-hydroxypyrrolidin-2-one CAS No. 1344285-02-4

1-Tert-butyl-4-hydroxypyrrolidin-2-one

Cat. No.: B2868490
CAS No.: 1344285-02-4
M. Wt: 157.213
InChI Key: XUBVIZZCFCOZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-4-hydroxypyrrolidin-2-one is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol It is a pyrrolidinone derivative, characterized by a tert-butyl group attached to the nitrogen atom and a hydroxyl group at the 4-position of the pyrrolidinone ring

Preparation Methods

The synthesis of 1-tert-butyl-4-hydroxypyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with succinic anhydride, followed by cyclization and subsequent hydroxylation . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Tert-butyl-4-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Tert-butyl-4-hydroxypyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Tert-butyl-4-hydroxypyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-tert-butyl-4-hydroxypyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)9-5-6(10)4-7(9)11/h6,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBVIZZCFCOZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.